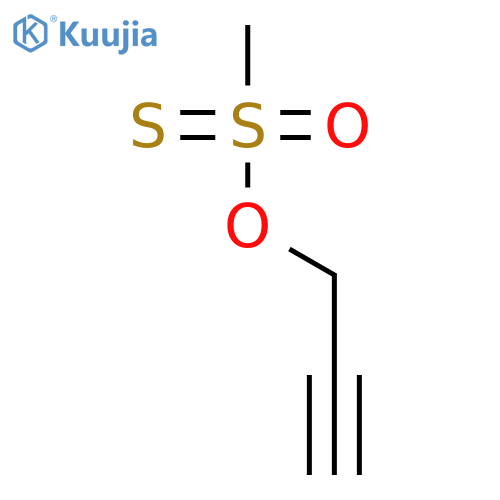Cas no 7651-65-2 (Propargyl Methanethiosulfonate)

7651-65-2 structure
商品名:Propargyl Methanethiosulfonate
Propargyl Methanethiosulfonate 化学的及び物理的性質
名前と識別子
-
- Propargyl Methanethiosulfonate
- methyl-oxo-prop-2-ynoxy-sulfanylidene-λ<sup>6</sup>-sulfane
- Propargyl Methanethi
- Propargyl-methylthiolsulfonat
- AKOS030254494
- 7651-65-2
- DTXSID30703719
- 1-methyl-1-(prop-2-yn-1-yloxy)-1
- methyl-oxo-prop-2-ynoxy-sulfanylidene-lambda6-sulfane
- O-(Prop-2-yn-1-yl) methanesulfonothioate
- O-Prop-2-yn-1-yl methanesulfonothioate
- E?-disulfen-1-one
- FT-0674062
- DB-266658
-
- インチ: InChI=1S/C4H6O2S2/c1-3-4-6-8(2,5)7/h1H,4H2,2H3
- InChIKey: YBOQOUQQSZCWJK-UHFFFAOYSA-N
- ほほえんだ: CS(=O)(=S)OCC#C
計算された属性
- せいみつぶんしりょう: 149.98100
- どういたいしつりょう: 149.98092178g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- あんていせい: Moisture and Light Sensitive
- PSA: 66.77000
- LogP: 1.44360
Propargyl Methanethiosulfonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P767300-100mg |
Propargyl Methanethiosulfonate |
7651-65-2 | 100mg |
$460.00 | 2023-05-17 | ||
| TRC | P767300-25mg |
Propargyl Methanethiosulfonate |
7651-65-2 | 25mg |
$138.00 | 2023-05-17 | ||
| A2B Chem LLC | AE06918-250mg |
PROPARGYL METHANETHIOSULFONATE |
7651-65-2 | 250mg |
$3800.00 | 2024-04-19 | ||
| TRC | P767300-50mg |
Propargyl Methanethiosulfonate |
7651-65-2 | 50mg |
$ 253.00 | 2023-09-06 | ||
| TRC | P767300-250mg |
Propargyl Methanethiosulfonate |
7651-65-2 | 250mg |
$1108.00 | 2023-05-17 | ||
| TRC | P767300-10mg |
Propargyl Methanethiosulfonate |
7651-65-2 | 10mg |
$ 98.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-212590-50 mg |
Propargyl Methanethiosulfonate, |
7651-65-2 | 50mg |
¥3,685.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-212590-50mg |
Propargyl Methanethiosulfonate, |
7651-65-2 | 50mg |
¥3685.00 | 2023-09-05 | ||
| A2B Chem LLC | AE06918-100mg |
PROPARGYL METHANETHIOSULFONATE |
7651-65-2 | 100mg |
$2400.00 | 2024-04-19 |
Propargyl Methanethiosulfonate 関連文献
-
Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092
-
2. Water
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
7651-65-2 (Propargyl Methanethiosulfonate) 関連製品
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
